molecular formula C15H23N5O4 B1673678 Kiotorfina CAS No. 70904-56-2

Kiotorfina

Número de catálogo B1673678
Número CAS: 70904-56-2
Peso molecular: 337.37 g/mol
Clave InChI: JXNRXNCCROJZFB-RYUDHWBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Kyotorphin, also known as L-tyrosyl-L-arginine, is a neuroactive dipeptide that plays a significant role in pain regulation within the brain. It was first isolated from bovine brain by Japanese scientists in 1979 and named after the city of Kyoto, Japan, where it was discovered. Kyotorphin exhibits morphine-like analgesic activity but does not interact with opioid receptors. Instead, it releases met-enkephalin and stabilizes it from degradation, contributing to its analgesic effects .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Kyotorphin exerts its effects by releasing met-enkephalin and stabilizing it from degradation. Met-enkephalin is an endogenous opioid peptide that binds to opioid receptors, producing analgesic effects. Kyotorphin does not directly interact with opioid receptors but acts as a neuromodulator, enhancing the release and stability of met-enkephalin . Additionally, kyotorphin may interact with specific receptors on the postsynaptic membrane, contributing to its neuromodulatory properties .

Safety and Hazards

According to the Safety Data Sheet, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Kyotorphin . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Kyotorphin does not interact directly with opioid receptors. Instead, it exerts its analgesic effect by releasing met-enkephalin and stabilizing it from degradation . This suggests that kyotorphin interacts with enzymes and proteins involved in the synthesis and degradation of met-enkephalin .

Cellular Effects

Kyotorphin has been shown to have an impact on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation induced by noradrenaline in brown fat cell culture systems . Furthermore, kyotorphin has been observed to have an analgesic effect when delivered directly to the central nervous system (CNS), suggesting that it influences cell function within the CNS .

Molecular Mechanism

Kyotorphin exerts its effects at the molecular level through several mechanisms. It is known to cause an increase in met-enkephalin release from brain and spinal slices . This release is potentially facilitated by the opening of plasma membrane Ca2+ channels through a conformational coupling of the InsP3 receptor with the transient receptor potential C1, downstream of the kyotorphin receptor-mediated activation of Gi and phospholipase C .

Temporal Effects in Laboratory Settings

It is known that kyotorphin has an analgesic effect, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of kyotorphin at different dosages in animal models have not been extensively studied. It has been reported that kyotorphin exhibits significant analgesic activity when administered directly into the brain of animal models .

Metabolic Pathways

Kyotorphin can be formed in the brain through two pathways: from precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca2+ activated protease, or from its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by kyotorphin synthetase .

Transport and Distribution

Kyotorphin is unevenly distributed in the brain, with high concentrations found in the pain pathway, which involves regions associated with morphine analgesia

Subcellular Localization

Kyotorphin is subcellularly localized in the synaptosome fraction or nerve-ending particles . This suggests that kyotorphin may be directed to specific compartments or organelles within the cell, potentially influencing its activity or function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Kyotorphin can be synthesized using standard peptide synthesis methods. One common approach involves the coupling of L-tyrosine and L-arginine using coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and N-hydroxybenzotriazole (HOBt) or 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). The reaction is typically carried out in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of kyotorphin involves similar peptide synthesis techniques but on a larger scale. The process includes the use of automated peptide synthesizers to ensure high yield and purity. The synthesized peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

Kyotorphin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can restore the monomeric form of kyotorphin .

Comparación Con Compuestos Similares

Kyotorphin is unique among neuroactive peptides due to its specific mechanism of action and its ability to release met-enkephalin. Similar compounds include:

Kyotorphin’s uniqueness lies in its ability to release and stabilize met-enkephalin without directly interacting with opioid receptors, distinguishing it from other opioid peptides .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRXNCCROJZFB-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221136
Record name Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kyotorphin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

70904-56-2
Record name Kyotorphin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70904-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kyotorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KYOTORPHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N30CW3X0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kyotorphin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kyotorphin
Reactant of Route 2
Reactant of Route 2
Kyotorphin
Reactant of Route 3
Reactant of Route 3
Kyotorphin
Reactant of Route 4
Kyotorphin
Reactant of Route 5
Kyotorphin
Reactant of Route 6
Kyotorphin

Q & A

A: [] Kyotorphin (L-Tyrosine-L-Arginine) is believed to exert its analgesic effects primarily by binding to a specific G protein-coupled receptor. [] This binding leads to the activation of phospholipase C (PLC) and the inhibition of adenylyl cyclase through Gi protein. [] The activation of PLC ultimately results in increased intracellular calcium levels, which is thought to trigger the release of Met-enkephalin from neurons. [, ] Leucine-arginine has been identified as a specific antagonist for the Kyotorphin receptor. []

ANone:

  • Spectroscopic data: Studies have utilized fluorescence and infrared spectroscopy to characterize Kyotorphin's behavior in solution and in model membrane systems. [, , ] These studies have revealed information about Kyotorphin's conformational changes, interactions with lipid membranes, and potential for receptor docking.

A: [] Kyotorphin is rapidly degraded by peptidases present in serum and brain tissue, with higher activity observed in the brain. [] This degradation is primarily attributed to aminopeptidases, as evidenced by the strong inhibitory effect of bestatin. []

ANone: Kyotorphin itself is not known to possess catalytic properties or have catalytic applications. Its primary role is as a neuropeptide involved in pain modulation.

A: Yes, [, , ] molecular dynamics simulations and quantum mechanics calculations have been used to investigate Kyotorphin's conformational behavior in different environments, including water and membrane models. [, , ] These studies have provided insights into its interactions with lipid membranes, potential for receptor docking, and pH-dependent conformational changes.

A: * Chirality: D-Kyotorphin, the diastereomer of Kyotorphin, exhibits greater analgesic potency and interacts more strongly with lipid membranes compared to L-Kyotorphin. []* N-terminal Modifications: Adding lipophilic groups like ibuprofen to the N-terminus of Kyotorphin amide (KTP-NH2) can enhance membrane permeability and analgesic efficacy. [] This suggests that increasing lipophilicity at the N-terminus may improve brain targeting. * C-terminal Amidation: Amidated Kyotorphin (KTP-NH2) displays improved analgesic activity compared to its non-amidated counterpart, possibly due to increased stability against enzymatic degradation. []* Analogues with Unnatural Amino Acids: Researchers have synthesized Kyotorphin analogues incorporating unnatural amino acids like norcanaline and norcanavaine to investigate their impact on analgesic activity and stability. []

A: * Enzymatic Degradation: Kyotorphin is rapidly degraded by aminopeptidases in vivo, particularly in the brain. [, ]
Formulation Strategies:
*
Peptidase Inhibitors: Co-administration of peptidase inhibitors like bestatin has been shown to potentiate the analgesic effects of Kyotorphin. []
*
Chemical Modifications:* Structural modifications, such as N-terminal conjugation with lipophilic groups and C-terminal amidation, can enhance stability and improve analgesic efficacy. [, ]

ANone: The provided research articles primarily focus on the biochemical and pharmacological properties of Kyotorphin. Information regarding SHE (Safety, Health, and Environment) regulations is not explicitly discussed.

A:* In vitro: * Met-Enkephalin Release: Kyotorphin stimulates the release of Met-enkephalin from brain and spinal cord slices. [, ] * Receptor Binding: Radioligand binding studies have demonstrated the presence of specific, high-affinity Kyotorphin receptors in rat brain membranes. []* In vivo: * Analgesia: Kyotorphin produces potent, naloxone-reversible analgesia in various animal models of pain, including thermal (hot plate and tail-flick tests) and mechanical (paw pressure test) nociception. [, , , , ] * Anti-Stressor Effects: Kyotorphin and its synthetic analogue D-Kyotorphin have demonstrated potential anti-stress effects in animal models. [, ] They have been shown to attenuate stress-induced analgesia and reduce the release of stress hormones like ACTH and corticosterone. [, ]

ANone: While Kyotorphin is generally considered safe and well-tolerated in animal studies, comprehensive toxicological data is limited. Further research is needed to fully evaluate its long-term safety profile.

ANone: Research on biomarkers specific to Kyotorphin's efficacy or adverse effects is currently limited. Further studies are needed to explore its potential diagnostic applications.

A:* Amino Acid Analysis: This technique is used to determine the amino acid composition of Kyotorphin and its metabolites. [, ]* High-Performance Liquid Chromatography (HPLC): This versatile technique is commonly used to separate, identify, and quantify Kyotorphin in biological samples.
Radioimmunoassay (RIA): RIA methods have been employed to measure Kyotorphin levels in tissues and fluids.* Mass Spectrometry (MS):* MS techniques offer high sensitivity and specificity for the detection and quantification of Kyotorphin and its metabolites.

ANone: The provided research focuses on the biological effects of Kyotorphin. Information regarding its environmental impact and degradation pathways is not available.

ANone: While Kyotorphin is considered soluble in aqueous solutions, detailed studies on its dissolution rate and solubility in various media are limited.

ANone: The provided research primarily focuses on the biological activity and mechanisms of Kyotorphin. Detailed information on the validation of analytical methods is not extensively discussed.

ANone: The research primarily focuses on Kyotorphin's biological activity and mechanisms. Information about quality control and assurance during development, manufacturing, and distribution is not available.

A: [, ] Kyotorphin has been identified as a substrate for the proton-coupled oligopeptide transporter PEPT2. [, ] Inhibition of PEPT2 can lead to increased cerebrospinal fluid (CSF) concentrations and enhanced analgesic effects of Kyotorphin. []

ANone: The provided research does not offer information on Kyotorphin's potential to induce or inhibit drug-metabolizing enzymes.

A: * Biocompatibility: Kyotorphin is generally considered biocompatible, as it is an endogenous peptide found naturally in the brain.* Biodegradability: It is rapidly degraded by aminopeptidases in vivo, indicating its susceptibility to enzymatic breakdown. []

ANone: While several other analgesic peptides exist, no direct substitutes for Kyotorphin are currently available.

ANone: The provided research focuses on the biological activity and mechanisms of Kyotorphin. Information about specific recycling or waste management strategies is not available.

ANone: Research on Kyotorphin is conducted in various academic and research institutions worldwide. Specific databases or resources solely dedicated to Kyotorphin research are not explicitly mentioned in the provided research articles.

A:* 1979: Kyotorphin was first isolated and identified from bovine brain extracts. [, , ]* 1980s - 1990s: Research focused on characterizing its distribution, biosynthesis, metabolism, and pharmacological effects, primarily its analgesic properties.* 2000s - Present: Studies have investigated its structure-activity relationships, developed synthetic analogues, and explored its potential therapeutic applications beyond analgesia.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.